(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yloxy group, and a diazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane-2,4,6-trione core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under controlled conditions.
Introduction of the methoxy and prop-2-en-1-yloxy groups: These groups can be introduced via nucleophilic substitution reactions, using suitable alkylating agents.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under reflux conditions with a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Peptidomimetic Compounds: These compounds share structural similarities but are designed to mimic peptides and have different biological activities.
Uniqueness
(5E)-5-{[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene}-1-(prop-2-EN-1-YL)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and the diazinane-2,4,6-trione core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-4-8-20-17(22)13(16(21)19-18(20)23)10-12-6-7-14(25-9-5-2)15(11-12)24-3/h4-7,10-11H,1-2,8-9H2,3H3,(H,19,21,23)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYDLZYNDSOAPY-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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